

Application Notes and Protocols for NMR Characterization of Substituted Furan-2-carboxylates

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Compound of Interest

Compound Name: furan-2-carboxylate

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the comprehensive NMR characterization of substituted **furan-2-carboxylates**. This class of compounds is of significant interest in medicinal chemistry and materials science, and a thorough understanding of their structural features through NMR spectroscopy is crucial for their development and application.

Introduction

Substituted **furan-2-carboxylates** are a versatile class of heterocyclic compounds with a wide range of biological activities and applications. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and characterization of these molecules. This guide offers a curated compilation of NMR data, detailed experimental procedures, and visual aids to streamline the process of data analysis and interpretation for researchers working with these compounds. The electronic environment of the furan ring is highly sensitive to the nature and position of its substituents, which is directly reflected in the ^1H and ^{13}C NMR spectra.[\[1\]](#)

Data Presentation: NMR Spectral Data of Substituted Furan-2-carboxylates

The following tables summarize typical ^1H and ^{13}C NMR chemical shifts (δ) and coupling constants (J) for various substituted **furan-2-carboxylates**. All data is referenced to tetramethylsilane (TMS). The specific values can vary depending on the solvent and the nature of the substituents.

Table 1: ^1H NMR Data for Selected Substituted **Furan-2-carboxylates**

Compound	Solvent	H3 (ppm)	H4 (ppm)	H5 (ppm)	Other Protons (ppm)	J (Hz)
Methyl furan-2-carboxylate	CDCl ₃	7.16 (d)	6.49 (dd)	7.56 (brs)	3.88 (s, 3H, OCH ₃)	J _{3,4} = 3.3, J _{4,5} = 1.5
Dimethyl furan-2,5-dicarboxylate	CDCl ₃	-	7.20 (s, 2H)	-	3.91 (s, 6H, OCH ₃)	-
Diethyl furan-2,5-dicarboxylate	CDCl ₃	-	7.18 (s, 2H)	-	4.38 (q, 4H, OCH ₂), 1.37 (t, 6H, CH ₃)	J = 7.2
Diisopropyl furan-2,5-dicarboxylate	CDCl ₃	-	7.15 (s, 2H)	-	6.24 (sept, 2H, OCH), 1.36 (d, 12H, CH ₃)	J = 6.2
Dibenzyl furan-2,5-dicarboxylate	CDCl ₃	-	7.22 (s, 2H)	-	7.51-7.35 (m, 10H, Ar-H), 5.37 (s, 4H, OCH ₂)	-
Hept-6-en-1-yl furan-2-carboxylate	CDCl ₃	7.16 (dd)	6.49 (dd)	7.56 (d)	5.79 (ddt, 1H), 4.99 (dd, 1H), 4.94 (dd, 1H), 4.29 (t, 2H), 2.06 (t, 2H), 1.74 (q, 2H), 1.43 (dt, 4H)	J _{3,4} = 3.5, J _{4,5} = 1.7, J _{3,5} = 0.7

Methyl 5-(azidomethyl)furan-2-carboxylate				3.89 (s, 3H), s (2H)	
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate	CDCl ₃	7.14 (t)	-	7.31 (d) 8.08–7.99 (m, 1H), 3.95 (s, 3H)	J = 3.7
N-(4-Benzamido-phenyl)furan-2-carboxamide	DMSO-d ₆	7.32 (d)	6.70 (dd)	7.97-7.93 (m) 7.97-7.93 (m, 3H), 7.73 (br s, 4H), 7.61-7.51 (m, 3H)	J _{3,4} = 3.6, J _{4,5} = 1.8

Data compiled from various sources.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Table 2: ¹³C NMR Data for Selected Substituted **Furan-2-carboxylates**

Compound	Solvent	C2 (ppm)	C3 (ppm)	C4 (ppm)	C5 (ppm)	Other Carbons (ppm)
Furan (unsubstituted)	CDCl ₃	142.8	109.6	109.6	142.8	-
Hept-6-en-1-yl furan-2-carboxylate	CDCl ₃	144.84	111.76	117.69	146.17	158.82 (C=O), 138.65, 114.51, 64.98, 33.57, 28.49, 25.35
Dimethyl furan-2,5-dicarboxylate	Acetone-d ₆	147.51	119.26	119.26	147.51	158.82 (C=O), 52.55 (OCH ₃)
Diethyl furan-2,5-dicarboxylate	Acetone-d ₆	147.79	119.14	119.14	147.79	158.41 (C=O), 62.00 (OCH ₂), 14.45 (CH ₃)
Dipropyl furan-2,5-dicarboxylate	Acetone-d ₆	147.77	119.14	119.14	147.77	158.47 (C=O), 67.40 (OCH ₂), 22.63, 10.50
Methyl 5-(2-fluoro-4-nitrophenyl)	CDCl ₃	144.99	114.89	119.93	149.11	158.72 (C=O), 158.25, 147.62,

)furan-2-						127.24,
carboxylate						123.72,
						119.86,
						112.15,
						52.23
						(OCH ₃)
<hr/>						
N'-(4-						164.9,
Chlorobenz						157.4,
oyl)furan-2-	DMSO-d ₆	145.9	112.0	114.7	146.2	136.8,
carbohydr						131.2,
zide						129.4,
						128.7
<hr/>						
N-(4-(4-						164.7,
Methoxybe						161.9,
nzamido)p						156.1,
henyl)furan	DMSO-d ₆	147.6	112.1	114.5	145.6	135.3,
-2-						134.1,
carboxami						129.6,
de						127.0,
						120.67,
						120.65,
						113.6, 55.4
<hr/>						

Data compiled from various sources.[\[2\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

Experimental Protocols

Protocol 1: General Synthesis of Substituted Furan-2-carboxylates

A variety of synthetic routes can be employed to produce substituted **furan-2-carboxylates**. One common method involves the esterification of the corresponding carboxylic acid. For instance, the synthesis of hept-6-en-1-yl **furan-2-carboxylate** can be achieved by first converting furfural to furoic acid, followed by esterification.[\[2\]](#) Another approach is the Meerwein arylation for the synthesis of 5-aryl substituted **furan-2-carboxylates**.[\[4\]](#)[\[8\]](#)

Example: Synthesis of Hept-6-en-1-yl **Furan-2-carboxylate**[2]

- Oxidation of Furfural: Furfural is used as the starting material and is converted to furoic acid in a mixed solvent system of water and acetonitrile, catalyzed by copper(I) chloride (CuCl) and tert-butyl hydroperoxide (t-BuOOH).
- Esterification: Without isolating the intermediate furoic acid, 7-bromo-1-heptene, potassium carbonate, and tetrabutylammonium bromide (TBAB) are added directly to the reaction mixture to yield hept-6-en-1-yl **furan-2-carboxylate**.

Protocol 2: NMR Sample Preparation

Accurate and reproducible NMR data acquisition is critical for reliable structural analysis.

- Sample Weighing: Accurately weigh 1-5 mg of the substituted **furan-2-carboxylate** compound. For quantitative analysis, a more precise amount is necessary.[1]
- Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Common choices include deuterated chloroform (CDCl_3), dimethyl sulfoxide (DMSO-d_6), and acetone- d_6 .[1][9] The choice of solvent can influence the chemical shifts.
- Dissolution: Dissolve the weighed sample in approximately 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
- Homogenization: Ensure the sample is completely dissolved. Gentle vortexing or sonication may be used if necessary.

Protocol 3: NMR Data Acquisition

- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz, 400 MHz, or 500 MHz).
- Insertion and Locking: Carefully insert the NMR tube into the spectrometer's probe. The instrument's software is then used to "lock" onto the deuterium signal of the solvent to stabilize the magnetic field.[1]
- Shimming: Perform magnetic field homogenization ("shimming") to optimize the resolution and line shape of the NMR signals. This can be done manually or automatically.[1]

- ^1H NMR Acquisition:
 - Pulse Sequence: A standard single-pulse experiment is typically used for routine ^1H NMR. [\[1\]](#)
 - Acquisition Parameters: Set appropriate parameters including spectral width, acquisition time, relaxation delay, and number of scans.
- ^{13}C NMR Acquisition:
 - Pulse Sequence: A standard proton-decoupled pulse sequence is commonly used.
 - Acquisition Parameters: A wider spectral width is required compared to ^1H NMR. The number of scans will generally be higher to achieve a good signal-to-noise ratio.
- 2D NMR Acquisition (COSY, HSQC, HMBC):
 - COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, revealing which protons are on adjacent carbons. [\[10\]](#)[\[11\]](#)[\[12\]](#)
 - HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. [\[13\]](#)[\[14\]](#)[\[15\]](#)
 - HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the molecular structure. [\[16\]](#)[\[17\]](#)

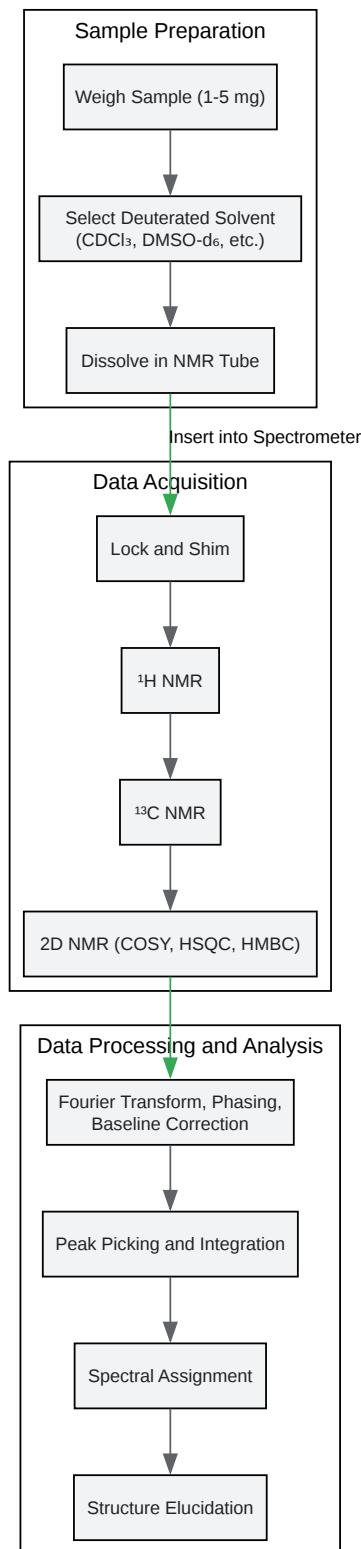
Mandatory Visualizations

General Structure of Substituted Furan-2-carboxylates

Caption: General chemical structure of a substituted **furan-2-carboxylate**.

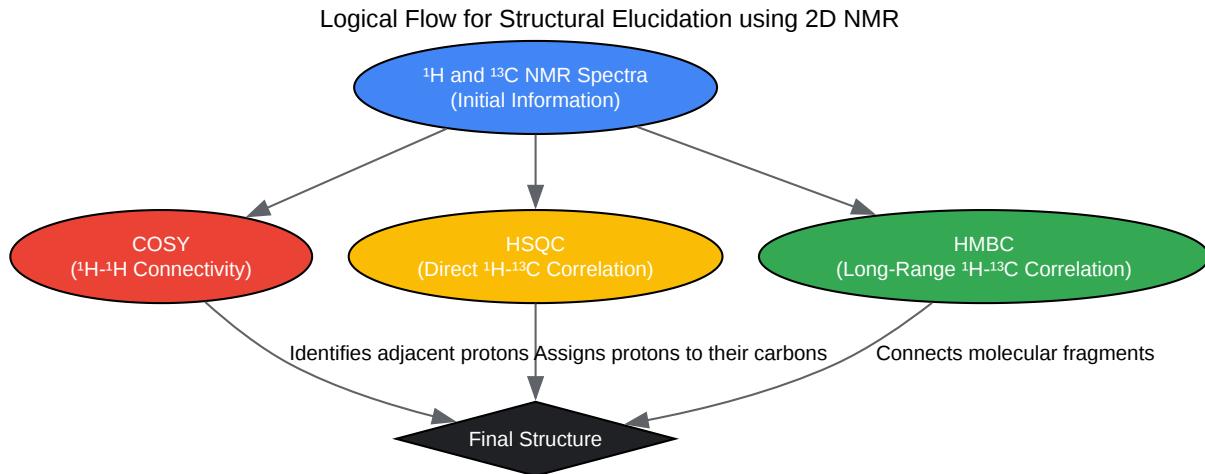
NMR Analysis Workflow

NMR Analysis Workflow for Furan-2-carboxylates

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Caption: A typical workflow for NMR sample preparation, data acquisition, and analysis.

Structural Elucidation Logic using 2D NMR



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Caption: The interplay of different NMR experiments in determining the final chemical structure.

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